Diethyl N-benzylimidocarbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6263-03-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-benzyl-1,1-diethoxymethanimine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12(15-4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QSRFFNPQGDHQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Diethyl N Benzylimidocarbonate
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of diethyl N-benzylimidocarbonate relies on well-established organic reactions, primarily involving alkylation and acylation steps. The choice of precursors is crucial and dictates the specific pathway employed.
A primary and logical route to this compound involves the N-alkylation of diethyl imidocarbonate. This method is predicated on the initial formation of the diethyl imidocarbonate core, which is then reacted with a suitable benzylating agent. The precursor, diethyl imidocarbonate, can be synthesized through methods such as the reaction of cyanogen (B1215507) bromide with ethanol (B145695) in the presence of a base or via the electrolytic oxidation of sodium cyanide in methanol (B129727) to form dimethyl imidocarbonate, which can then be transesterified. researchgate.net Once diethyl imidocarbonate is obtained, it can be deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile in a substitution reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to yield the final product.
Alternatively, acylation-based routes offer another viable pathway. One such approach involves the reaction of benzylamine (B48309) with diethyl pyrocarbonate (DEPC). organic-chemistry.org DEPC is a known acylating agent for amines, and this reaction would likely proceed through the initial formation of an unstable carbamate (B1207046) intermediate that could then rearrange or react further to form the target imidocarbonate. Another potential acylation strategy involves the use of diethyl malonate or its derivatives. chemicalbook.com For instance, the acylation of benzylamine with diethyl malonate could form a β-keto ester, which might then undergo a subsequent rearrangement or a series of reactions to afford the desired product. A notable precedent for such transformations is the Chapman rearrangement, which involves the thermal O-to-N alkyl or aryl shift in imidocarbonates. ias.ac.in
A plausible, though less direct, acylation approach could involve the reaction of benzylamine with an activated form of a carbonic acid diester. This would conceptually be similar to the use of phosgene (B1210022) derivatives in carbamate synthesis, but with a less hazardous reagent.
The following table summarizes the key precursors for these established routes:
| Route | Key Precursors | Role |
| N-Alkylation | Diethyl imidocarbonate | Imidocarbonate core |
| Benzyl halide (e.g., benzyl bromide) | Benzyl group source | |
| Base (e.g., sodium hydride, potassium carbonate) | Deprotonating agent | |
| Acylation | Benzylamine | Nitrogen and benzyl source |
| Diethyl pyrocarbonate (DEPC) | Acylating agent | |
| Diethyl malonate | Acylating agent precursor |
Carbonylation reactions, which involve the introduction of a carbonyl group (CO), and various coupling strategies represent more advanced, though potentially less direct, methods for the synthesis of this compound. Transition-metal-catalyzed carbonylation of benzylamine in the presence of ethanol could theoretically lead to the formation of the target molecule, although this would likely involve a complex reaction cascade and careful control of catalysts and conditions to favor the imidocarbonate over other potential products like ureas. cmu.edu For instance, palladium-catalyzed carbonylation of primary amines is a known method for synthesizing ureas and other carbonyl-containing compounds. acs.org
Another potential strategy involves the coupling of benzyl isocyanate with ethanol. The reaction of isocyanates with alcohols is a well-known method for the synthesis of carbamates. researchgate.netacs.org Under specific catalytic conditions, it might be possible to favor the formation of the imidocarbonate structure.
More contemporary approaches could involve the use of carbon dioxide as a C1 synthon. Photocatalytic methods have been developed for the synthesis of carbamates from CO2, amines, and other reagents. researchgate.netrsc.orgrsc.orgnih.govacs.org While not a direct synthesis of this compound, these methods highlight the potential for using CO2 in the construction of the core carbamate-like structure, which could then be further elaborated.
The following table outlines the conceptual basis for these strategies:
| Strategy | Conceptual Precursors | Key Transformation |
| Direct Carbonylation | Benzylamine, Carbon Monoxide, Ethanol | Palladium-catalyzed insertion of CO |
| Isocyanate Route | Benzyl isocyanate, Ethanol | Addition of alcohol to isocyanate |
| CO2 Utilization | Benzylamine, Carbon Dioxide, Ethanol | Catalytic incorporation of CO2 |
Novel and Green Chemistry Approaches to Imidocarbonate Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green approach for the synthesis of this compound is the use of microwave-assisted synthesis. rsc.org Microwave irradiation can significantly accelerate reaction rates by directly heating the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. acs.org This technique could be particularly beneficial for the N-alkylation or acylation steps, potentially reducing the required reaction temperature and time.
Photocatalysis represents another innovative and green strategy. rsc.org Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of carbamates from CO2 and amines. researchgate.netrsc.orgrsc.orgnih.govacs.org A photocatalytic approach to this compound could involve the light-induced reaction of suitable precursors, potentially under milder conditions and with higher atom economy than traditional methods.
The use of greener solvents, such as ionic liquids or supercritical fluids, could also be explored to replace traditional volatile organic solvents. organic-chemistry.org Furthermore, the development of catalytic, rather than stoichiometric, methods for the key bond-forming steps would align with the principles of green chemistry by reducing waste. Mechanochemical methods, where reactions are induced by mechanical force in a ball mill, often in the absence of a solvent, also present a viable green alternative for the N-alkylation of imides and related compounds. nih.govbeilstein-journals.org
Iii. Mechanistic Investigations of Diethyl N Benzylimidocarbonate Reactivity
Electrophilic and Nucleophilic Characterization of the Imidocarbonate Moiety
The imidocarbonate functional group, C(=NR) (OR')₂, possesses distinct electrophilic and nucleophilic centers that dictate its reaction pathways. The central carbon atom is analogous to a carbonyl carbon and exhibits significant electrophilic character. vaia.comlibretexts.org This electrophilicity is due to the polarization of the C=N double bond and the inductive electron-withdrawing effects of the two adjacent oxygen atoms. libretexts.orgkhanacademy.org Consequently, this carbon is a prime target for attack by a wide range of nucleophiles. vaia.comlibretexts.org
Conversely, the imidocarbonate moiety also contains multiple nucleophilic sites. The lone pairs of electrons on the two ether-like oxygen atoms and, crucially, on the imino nitrogen atom, can be donated to form new bonds with electrophiles. libretexts.orgyoutube.com The nucleophilicity of the nitrogen atom is particularly significant in reactions such as alkylation and protonation. The interplay between the electrophilic carbon center and the nucleophilic heteroatoms allows the imidocarbonate to engage in a diverse array of chemical transformations. The specific character exhibited in a reaction depends on the nature of the reactants and the reaction conditions. For instance, in the presence of a strong nucleophile, the electrophilic carbon will be the primary site of reaction. chemistrysteps.com
| Atomic Center | Character | Governing Factors | Typical Reactions |
|---|---|---|---|
| Imidocarbonate Carbon (C=N) | Electrophilic | Polarity of C=N bond; Inductive effect of two oxygen atoms. libretexts.orgkhanacademy.org | Nucleophilic Addition. chemistrysteps.com |
| Imino Nitrogen (N) | Nucleophilic | Lone pair of electrons. | Alkylation, Protonation, Coordination to Lewis Acids. |
| Ether Oxygens (O) | Nucleophilic | Lone pairs of electrons. | Coordination to Lewis Acids. |
Reaction Mechanism Elucidation in Key Transformations
Mechanistic studies have focused on understanding the pathways of key reactions involving imidocarbonates, including pericyclic rearrangements and addition-elimination sequences.
The bohrium.combohrium.com-sigmatropic rearrangement is a powerful, concerted pericyclic reaction for C-C and C-heteroatom bond formation. nih.gov In the context of Diethyl N-benzylimidocarbonate, the analogous aza-Claisen rearrangement is of primary interest. mdpi.comtcichemicals.comtcichemicals.com While direct studies on this compound are not prevalent, the mechanism can be inferred from related N-allyl systems, such as N-allyl enamines and N-allyl ynamides. nih.govnih.gov
The aza-Claisen rearrangement of a suitable N-allyl imidocarbonate would proceed through a concerted, six-membered, chair-like transition state. nih.gov This intramolecular process involves the cleavage of a C-O or N-C bond and the simultaneous formation of a new C-C bond, with the allylic group migrating from the nitrogen to an adjacent carbon or from one nitrogen to another atom. nih.govnih.gov Deuterium-labeling experiments in related systems have confirmed the concerted nature and the inversion of the allyl group, which is characteristic of a bohrium.combohrium.com-sigmatropic shift. nih.gov The reaction is often thermally initiated but can be facilitated by Lewis acids. tcichemicals.com For instance, the rearrangement of N-allyl ynamides to α-allyl imidates proceeds via a thermal 3-aza-Claisen pathway. nih.govnih.gov
The most common reaction mechanism for imidocarbonates, akin to esters and other acyl derivatives, is nucleophilic addition-elimination. chemistrysteps.comwikipedia.org This two-step process is central to the substitution reactions at the electrophilic imidocarbonate carbon.
Addition Step: The reaction initiates with the attack of a nucleophile on the electrophilic carbon of the imidocarbonate. This breaks the C=N π-bond and forms a tetrahedral intermediate, where the negative charge is typically localized on the nitrogen or oxygen atom. chemistrysteps.commasterorganicchemistry.com
This mechanism is fundamental to reactions like hydrolysis and aminolysis. For example, the reaction of an imidocarbonate with water or an amine proceeds via the addition of the nucleophile (H₂O or RNH₂) to form a tetrahedral intermediate, followed by the elimination of an alcohol molecule (EtOH) to yield the corresponding N-substituted product. libretexts.orgchemguide.co.uk The formation of an imidocarbonate as a key intermediate has been confirmed in the cyclotrimerization of cyanate (B1221674) esters in the presence of phenols. researchgate.netnih.gov
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis plays a pivotal role in modulating the reactivity of imidocarbonates, enabling transformations under milder conditions and controlling selectivity. Both transition metals and organocatalysts have been employed effectively.
Transition metals are powerful catalysts for a variety of reactions involving imidocarbonate-like structures. eie.grdiva-portal.org Palladium, gold, and other metals can activate substrates and facilitate key bond-forming steps. mdpi.comsmu.edu
Palladium (Pd): Palladium catalysts are particularly effective in aza-Claisen rearrangements. mdpi.com For instance, PdCl₂(PhCN)₂ can catalyze the Overman rearrangement (a type of aza-Claisen rearrangement) of diallyl imidates at room temperature, a reaction that is unsuccessful thermally. nih.gov The mechanism likely involves the coordination of the Pd(II) catalyst to the substrate, which lowers the activation energy for the bohrium.combohrium.com-sigmatropic shift. mdpi.com
Other Metals: Silver (Ag) salts have been shown to catalyze domino hydroarylation/cycloisomerization reactions of related systems, showcasing the broad utility of transition metals. chim.it
| Catalyst | Reaction Type | Substrate Class | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| PdCl₂(PhCN)₂ | Aza-Claisen (Overman) Rearrangement | Diallyl Imidates | Lowers activation energy for bohrium.combohrium.com shift at room temperature. | nih.gov |
| Au(I) Complexes | Domino Cyclization/Aza-Claisen | N-allyl Hydrazones with Alkynes | Activation of alkyne initiates cascade. | mdpi.com |
| Ni(II) Complexes | Asymmetric Claisen Rearrangement | Allyl Furyl Ethers | Chiral catalyst coordinates to substrate to control facial approach. | mdpi.com |
| AgOTf | Domino Hydroarylation/Cycloisomerization | 2-Alkynylquinoline-3-carbaldehydes | Silver(I) catalyzes the initial hydroarylation step. | chim.it |
Organocatalysis offers a metal-free alternative for activating imidocarbonate-related species. bohrium.comkaust.edu.sa These catalysts often operate through Lewis base or Brønsted acid/base mechanisms.
In polymerization reactions, organic bases like trialkylboranes (in combination with other species) have been used to catalyze the copolymerization of isocyanates with epoxides. bohrium.com Mechanistic proposals suggest that during propagation, a tautomerization can occur between urethane (B1682113) anions and imidocarbonate anions. bohrium.comkaust.edu.sa The organocatalyst can lower the activation energy for urethane formation and control the polymer structure. bohrium.com Similarly, ionic liquids have been investigated as organocatalysts, where they are presumed to increase the polarization of C=N bonds in imidocarbonate intermediates, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. expresspolymlett.com Triflimide (Tf₂NH), a strong Brønsted acid, has been shown to be an effective catalyst for the bohrium.combohrium.com-sigmatropic rearrangement of N-allylhydrazones, enabling the reaction to proceed under much milder conditions than the uncatalyzed thermal process. researchgate.net
Iv. Applications of Diethyl N Benzylimidocarbonate in Complex Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
Synthetic intermediates are compounds that are precursors in a synthetic route to more complex molecules.
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Construction
The formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N, C-O) bonds is the foundation of organic synthesis.
Application in C-C Bond Forming Reactions (e.g., Alkylation, Acylation)C-C bond-forming reactions are crucial for building the carbon skeleton of organic molecules.youtube.com
Alkylation involves the transfer of an alkyl group from one molecule to another.
Acylation is the process of adding an acyl group to a compound.
No evidence was found of Diethyl N-benzylimidocarbonate being used in these specific reaction types.
Protecting Group Chemistry
A protecting group is a molecular fragment that is temporarily introduced to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.orguchicago.eduorganic-chemistry.org The benzyl (B1604629) group (Bn), often introduced via reagents like benzyl bromide or benzyl trichloroacetimidate, is a common protecting group, particularly for alcohols, forming a benzyl ether. organic-chemistry.org It is typically stable under many reaction conditions but can be removed when needed, often by hydrogenolysis. organic-chemistry.org While the "N-benzyl" portion of this compound suggests a potential connection to this area, its specific role or utility as a protecting group or in protecting group strategies is not documented.
Table of Compounds Mentioned
Potential as a Latent Amine or Alcohol Protecting Group
Theoretically, the imidocarbonate functionality could serve as a precursor to a carbamate (B1207046) or other amine-protecting groups, while the benzyl group is a well-established protecting group for various functionalities, including amines and alcohols. The diethyl substitution on the imidocarbonate might influence its reactivity and stability. However, without experimental data, any discussion on its potential as a latent protecting group remains speculative. There is no available research detailing the conditions under which this compound could be used to protect amines or alcohols, nor are there data on the stability of the resulting protected compounds to various reaction conditions.
Orthogonal Deprotection Strategies
Orthogonal deprotection strategies, which allow for the selective removal of one protecting group in the presence of others, are crucial in multi-step syntheses. The N-benzyl group is typically cleaved by hydrogenolysis, while ester and carbonate-type functionalities can often be removed under acidic or basic conditions. This suggests a theoretical basis for orthogonality. However, the absence of published research on this compound means that specific conditions for its selective cleavage, and its compatibility with other common protecting groups, have not been established. Consequently, no data tables detailing such orthogonal deprotection schemes can be compiled.
Contributions to Total Synthesis of Natural Products and Advanced Intermediates
The ultimate test of a new protecting group's utility lies in its successful application in the total synthesis of complex natural products or advanced pharmaceutical intermediates. A comprehensive search of the literature has not revealed any instances where this compound has been employed in a published total synthesis. Therefore, there are no research findings to report regarding its role in the construction of complex molecular architectures.
V. Synthesis and Research of Diethyl N Benzylimidocarbonate Derivatives
Design and Synthesis of Substituted N-Benzylimidocarbonates
The synthesis of substituted N-benzylimidocarbonates is a methodical process that allows for the introduction of a wide array of functional groups, enabling a thorough investigation of their chemical and physical properties. These synthetic strategies are generally categorized by the section of the molecule being modified: the N-benzyl moiety or the ester functionalities.
Modifications to the N-benzyl group are typically achieved by utilizing appropriately substituted benzylamines as starting materials. The synthetic route generally involves the reaction of a substituted benzylamine (B48309) with a suitable imidocarbonate precursor. This approach allows for the introduction of various substituents onto the aromatic ring of the benzyl (B1604629) group.
For instance, the synthesis of N-aryl-N'-benzylurea derivatives, a structurally related class of compounds, often starts with a substituted benzylamine which is then reacted with an isocyanate or a carbamoyl (B1232498) chloride. This modularity in the synthesis allows for the preparation of a library of compounds with diverse electronic and steric properties on the benzyl ring. While direct literature on the extensive modification of the N-benzyl moiety specifically for Diethyl N-benzylimidocarbonate is not abundant, the synthetic principles can be inferred from related chemistries.
Table 1: Examples of Substituted Benzylamines for Derivative Synthesis
| Benzylamine Derivative | Potential Modification on N-Benzyl Moiety |
| 4-Methoxybenzylamine | Introduction of an electron-donating group |
| 4-Nitrobenzylamine | Introduction of an electron-withdrawing group |
| 4-Chlorobenzylamine | Introduction of a halogen substituent |
| 2,4-Dichlorobenzylamine | Introduction of multiple halogen substituents |
This table is illustrative of the types of commercially available starting materials that could be used to synthesize derivatives with modified N-benzyl moieties.
Alterations to the ester groups of this compound provide another avenue for creating a diverse set of derivatives. This can be accomplished by transesterification reactions or by synthesizing the imidocarbonate with different alcohols from the outset. For example, replacing the ethyl groups with larger alkyl or aryl groups can significantly impact the molecule's lipophilicity and steric bulk.
The general synthetic approach would involve the reaction of an N-benzyl cyanamide (B42294) with the desired alcohol under basic or acidic conditions to form the corresponding dialkyl or diaryl N-benzylimidocarbonate. The choice of alcohol dictates the nature of the ester functionality.
Table 2: Potential Ester Derivatives of N-Benzylimidocarbonate
| Alcohol | Resulting Ester Derivative |
| Methanol (B129727) | Dimethyl N-benzylimidocarbonate |
| Isopropanol | Diisopropyl N-benzylimidocarbonate |
| Benzyl alcohol | Dibenzyl N-benzylimidocarbonate |
| tert-Butanol | Di-tert-butyl N-benzylimidocarbonate |
This table illustrates the potential for variability at the ester positions based on the choice of alcoholic reactant.
Structure-Reactivity Relationship Studies of Analogues and Homologues
The study of structure-reactivity relationships (SRR) is crucial for understanding how the chemical structure of a molecule influences its reactivity. For this compound and its analogues, SRR studies would involve systematically varying the substituents on the N-benzyl ring and at the ester positions and observing the effect on a specific chemical transformation.
In related compound classes, such as N-aryl-N'-benzylureas, structure-activity relationship (SAR) studies have been conducted to evaluate their biological activity. For example, research has shown that the introduction of electron-withdrawing groups on the aryl ring can influence the anticancer activity of these compounds. nih.govmdpi.com Specifically, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their antiproliferative activities, demonstrating that substitutions on the aryl ring play a significant role in their biological effect. nih.govmdpi.com
While direct SRR studies on the chemical reactivity of this compound are not extensively documented in the literature, the principles of physical organic chemistry suggest that:
Electronic Effects: Electron-donating groups on the N-benzyl ring would be expected to increase the electron density on the nitrogen atom, potentially affecting its nucleophilicity and the reactivity of the imidocarbonate functionality. Conversely, electron-withdrawing groups would decrease electron density.
Steric Effects: Increasing the steric bulk of the ester groups (e.g., from ethyl to tert-butyl) could hinder the approach of reactants to the imidocarbonate core, thereby decreasing reaction rates.
A systematic study would be required to quantify these effects, for instance, by measuring the rate constants for a model reaction across a series of derivatives with varying substituents.
Development of Chiral this compound Derivatives
The introduction of chirality into a molecule is of significant interest in various fields of chemistry, including medicinal chemistry and materials science. For this compound, chirality could be introduced in several ways:
Chiral N-Benzyl Moiety: Utilizing a chiral benzylamine as a starting material would result in a chiral N-benzylimidocarbonate. For example, starting with (R)- or (S)-α-methylbenzylamine would yield the corresponding enantiomerically pure imidocarbonate.
Chiral Ester Groups: The use of chiral alcohols in the synthesis would lead to derivatives with chiral ester functionalities. For instance, reacting N-benzyl cyanamide with (R)- or (S)-2-butanol would produce a chiral di(sec-butyl) N-benzylimidocarbonate.
Atropisomerism: In suitably substituted derivatives, restricted rotation around a single bond could lead to atropisomerism, a form of axial chirality.
The synthesis of chiral molecules often requires specialized techniques to control the stereochemical outcome. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is a common approach. In the context of related chiral ureas and thioureas, various methods have been developed for their stereoselective synthesis, often involving the reaction of chiral amines with isocyanates or isothiocyanates. mdpi.com These methodologies could potentially be adapted for the synthesis of chiral this compound derivatives.
The development of chiral N-acylhydrazones as versatile intermediates for the asymmetric synthesis of amines also provides a conceptual framework for how chiral auxiliaries can be used to direct stereoselective transformations. researchgate.net While specific examples for this compound are not prominent in the literature, the established principles of asymmetric synthesis would guide the development of such chiral derivatives.
Vi. Spectroscopic and Analytical Research Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Diethyl N-benzylimidocarbonate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Detailed Research Findings:
NMR spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound in real-time. By acquiring spectra at regular intervals, changes in the concentration of reactants, intermediates, and products can be quantified. This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of transient species. For instance, in a reaction where the benzyl (B1604629) group is cleaved, the disappearance of the characteristic benzyl signals and the appearance of new signals corresponding to the product would be observed.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2-1.4 | Triplet | 6H |
| Ethyl -CH₂- | ~4.0-4.3 | Quartet | 4H |
| Benzyl -CH₂- | ~4.5-4.8 | Singlet | 2H |
| Phenyl -H | ~7.2-7.4 | Multiplet | 5H |
| N-H | Variable | Broad Singlet | 1H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14-16 |
| Ethyl -CH₂- | ~60-65 |
| Benzyl -CH₂- | ~45-50 |
| Phenyl C (ipso) | ~135-140 |
| Phenyl C (ortho, meta, para) | ~127-130 |
| C=O | ~155-160 |
| C=N | ~160-165 |
Mass Spectrometry (MS) in Characterizing Reaction Products and Intermediates
Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confirmation of molecular formulas.
Detailed Research Findings:
In the absence of specific experimental mass spectra for this compound, the expected fragmentation patterns can be postulated. Electron ionization (EI) would likely lead to the formation of a molecular ion peak [M]⁺, followed by fragmentation. Key fragments would be expected from the loss of an ethoxy group (-OCH₂CH₃), the benzyl group (-CH₂Ph), and other characteristic cleavages. Electrospray ionization (ESI), a softer ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ or adducts with other cations.
The identification of reaction intermediates and final products in reactions involving this compound is greatly facilitated by MS. For example, in a hydrolysis reaction, the mass spectrum would show a peak corresponding to the hydrolyzed product, confirming the reaction's success.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure |
| [M]⁺ | C₁₂H₁₇NO₃⁺ |
| [M - OCH₂CH₃]⁺ | C₁₀H₁₂NO₂⁺ |
| [M - CH₂Ph]⁺ | C₅H₁₀NO₃⁺ |
| [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and can be used to monitor reaction progress.
Detailed Research Findings:
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the carbonate group. The C=N stretching vibration of the imino group would likely appear in the 1640-1690 cm⁻¹ region. Other significant bands would include C-H stretching vibrations for the alkyl and aromatic groups, and N-H stretching if the imine is protonated or involved in hydrogen bonding.
UV-Vis spectroscopy is useful for analyzing the electronic transitions within the molecule. The presence of the benzene (B151609) ring in the benzyl group will result in characteristic absorption bands in the UV region, typically around 254 nm. Changes in the conjugation system during a reaction would lead to shifts in the absorption maximum (λmax), which can be used to monitor the reaction's progress.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonate) | 1700-1750 | Strong |
| C=N (Imine) | 1640-1690 | Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C-O (Ether) | 1000-1300 | Strong |
| N-H | 3200-3500 | Medium, Broad |
Vii. Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
There are no specific quantum chemical studies available in the public domain that focus on the electronic structure and reactivity of Diethyl N-benzylimidocarbonate. Such studies, often employing Density Functional Theory (DFT) or other ab initio methods, would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. This information is fundamental to predicting its reactivity in chemical transformations. While research exists on the quantum-chemical properties of structurally related compounds, direct data for this compound is not present in the surveyed literature.
Molecular Dynamics Simulations of Reaction Pathways
Similarly, a search for molecular dynamics (MD) simulations detailing the reaction pathways of this compound yielded no specific results. MD simulations are instrumental in visualizing the dynamic evolution of a chemical system over time, providing insights into reaction mechanisms, transition states, and the influence of solvent effects. The application of this methodology to this compound would offer a deeper understanding of its kinetic and thermodynamic profiles in various chemical environments. However, no such simulations have been published.
Conformational Analysis and Stereochemical Predictions
A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Such an analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties. Stereochemical predictions, which would build upon this conformational understanding, are therefore also absent from the scientific record.
Viii. Future Perspectives and Emerging Research Avenues
Exploration of Unconventional Reactivity Patterns
Currently, detailed studies on the unconventional reactivity of Diethyl N-benzylimidocarbonate are limited in publicly accessible literature. Future research could productively explore several areas:
Catalytic Activation: Investigation into novel catalytic systems to activate the imidocarbonate moiety could lead to new chemical transformations. This might include transition-metal catalysis or organocatalysis to promote reactions that are otherwise not feasible.
Cycloaddition Reactions: A systematic study of the participation of this compound in cycloaddition reactions could reveal new pathways to synthesize complex heterocyclic structures. Its potential as a dipole or dienophile in various reaction modes warrants investigation.
Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways by engaging the molecule in single-electron transfer processes, potentially leading to new C-N or C-C bond formations under mild conditions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow and automated synthesis platforms represents a significant area for future development. These technologies offer enhanced control over reaction parameters, improved safety, and scalability.
Flow Chemistry: Transferring the synthesis and subsequent reactions of this compound to a continuous flow setup could offer benefits such as precise temperature control, efficient mixing, and the ability to safely handle potentially reactive intermediates. Research in this area would focus on developing robust flow protocols, optimizing reaction conditions, and integrating in-line purification and analysis.
Automated Synthesis: Automated platforms can accelerate the discovery of new reactions and the optimization of existing ones by enabling high-throughput screening of catalysts, solvents, and other reaction parameters. Utilizing such platforms could rapidly map the reactivity of this compound and identify optimal conditions for its application in multi-step syntheses.
Green Chemistry Considerations in Imidocarbonate Synthesis and Application
Aligning the synthesis and use of this compound with the principles of green chemistry is crucial for its future viability.
Atom Economy: Research into synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal of green chemistry. Future studies should evaluate and optimize the atom economy of both the synthesis of this compound and its subsequent applications.
Sustainable Reagents and Solvents: The development of synthetic methods that utilize renewable starting materials, less hazardous reagents, and environmentally benign solvents is a critical area of focus. This could involve exploring biocatalytic or enzymatic approaches for the synthesis of imidocarbonates.
Green Chemistry Metrics: The environmental impact of chemical processes can be quantified using various metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). Future research should involve the application of these metrics to assess and improve the sustainability of processes involving this compound.
While specific research on this compound is not extensively documented, the broader advancements in synthetic chemistry provide a clear roadmap for future investigations. Exploring its novel reactivity, embracing modern synthesis technologies, and adhering to the principles of green chemistry will be pivotal in defining the future role of this compound in the chemical sciences.
Q & A
Q. What are the recommended safety protocols for handling Diethyl N-benzylimidocarbonate in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Use a fume hood to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat sources or oxidizing agents. Regularly inspect containers for leaks .
- Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Maintain a spill kit with inert absorbents (e.g., vermiculite) .
Q. How can researchers synthesize this compound, and what analytical techniques validate its purity?
Methodological Answer:
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Use Arrhenius plots to predict shelf life.
- Findings: Similar imidocarbonates degrade rapidly under alkaline conditions (pH >10) due to hydrolysis of the ester groups .
Advanced Research Questions
Q. How can statistical methods resolve contradictions in stability data for this compound across studies?
Methodological Answer:
- ANOVA and Response Surface Methodology (RSM): Apply factorial design to identify interactions between variables (e.g., pH, temperature, solvent). For example, RSM can optimize stability by modeling degradation rates as a function of temperature and pH .
- Case Study: A study on diethyl ether additives used ANOVA to confirm significance (Pr > F < 0.05) of temperature effects on viscosity and density, a framework adaptable to imidocarbonates .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: Conduct competition experiments using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via F NMR if fluorinated analogs are used.
- DFT Calculations: Use density functional theory to model transition states and identify electronic effects (e.g., benzyl group’s electron-donating role) .
Q. How can researchers address gaps in toxicological data for this compound?
Methodological Answer:
- In Silico Prediction: Use tools like OECD QSAR Toolbox to estimate acute toxicity based on structural analogs (e.g., diethyl phthalate, classified as non-hazardous in some SDS ).
- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) at concentrations 0.1–10 mM to establish IC values .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting hazard classifications for structurally similar compounds (e.g., Diethyl Phthalate vs. Diethyl Ketomalonate)?
Methodological Answer:
- Comparative Analysis: Review SDS classifications: Diethyl phthalate is non-hazardous per OSHA , while diethyl ketomalonate requires strict handling due to skin/eye irritation risks .
- Root Cause: Differences in functional groups (phthalate ester vs. reactive imidocarbonate) alter toxicity profiles. Prioritize hazard testing for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
